molecular formula C7H10N2O B034516 1-Hydroxy-4,6-dimethylpyridin-2-imine CAS No. 100868-73-3

1-Hydroxy-4,6-dimethylpyridin-2-imine

Cat. No. B034516
CAS RN: 100868-73-3
M. Wt: 138.17 g/mol
InChI Key: YLLKTVHQEXZWMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hydroxy-4,6-dimethylpyridin-2-imine, also known as HDMPI, is a chelating agent that has been widely used in scientific research for its ability to form stable complexes with metal ions. HDMPI has been shown to have a wide range of applications in various fields, including biochemistry, environmental science, and pharmaceuticals.

Mechanism of Action

1-Hydroxy-4,6-dimethylpyridin-2-imine forms stable complexes with metal ions through its two nitrogen and one oxygen atoms, which act as donor atoms. The resulting complexes are highly stable and can be easily analyzed using various spectroscopic techniques.
Biochemical and Physiological Effects:
1-Hydroxy-4,6-dimethylpyridin-2-imine has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including xanthine oxidase, tyrosinase, and lipoxygenase. 1-Hydroxy-4,6-dimethylpyridin-2-imine has also been shown to have antioxidant properties and can scavenge free radicals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-Hydroxy-4,6-dimethylpyridin-2-imine in lab experiments is its ability to form stable complexes with metal ions, which allows for accurate analysis of metal ion concentrations. 1-Hydroxy-4,6-dimethylpyridin-2-imine is also relatively easy to synthesize and has a low toxicity. However, one of the limitations of using 1-Hydroxy-4,6-dimethylpyridin-2-imine is that it can only chelate metal ions with certain coordination geometries, which may limit its use in certain studies.

Future Directions

There are several potential future directions for research involving 1-Hydroxy-4,6-dimethylpyridin-2-imine. One area of interest is the development of new chelating agents based on the structure of 1-Hydroxy-4,6-dimethylpyridin-2-imine that can chelate a wider range of metal ions. Another area of interest is the application of 1-Hydroxy-4,6-dimethylpyridin-2-imine in the development of new drugs for the treatment of diseases related to metal ion toxicity. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1-Hydroxy-4,6-dimethylpyridin-2-imine and its potential applications in various fields.

Synthesis Methods

1-Hydroxy-4,6-dimethylpyridin-2-imine can be synthesized through a multi-step process involving the reaction of 2,6-dimethylpyridine with formaldehyde and sodium borohydride. The resulting product is then treated with hydroxylamine hydrochloride to yield 1-Hydroxy-4,6-dimethylpyridin-2-imine.

Scientific Research Applications

1-Hydroxy-4,6-dimethylpyridin-2-imine has been extensively used in scientific research as a chelating agent for metal ions, particularly for iron and copper ions. It has been used in studies related to metalloproteins, enzyme catalysis, and metal ion transport in cells. 1-Hydroxy-4,6-dimethylpyridin-2-imine has also been used in environmental studies to analyze metal contamination in soil and water samples.

properties

CAS RN

100868-73-3

Product Name

1-Hydroxy-4,6-dimethylpyridin-2-imine

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

1-hydroxy-4,6-dimethylpyridin-2-imine

InChI

InChI=1S/C7H10N2O/c1-5-3-6(2)9(10)7(8)4-5/h3-4,8,10H,1-2H3

InChI Key

YLLKTVHQEXZWMD-UHFFFAOYSA-N

SMILES

CC1=CC(=N)N(C(=C1)C)O

Canonical SMILES

CC1=CC(=N)N(C(=C1)C)O

synonyms

2-Pyridinamine,4,6-dimethyl-,1-oxide(9CI)

Origin of Product

United States

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